1-(2-Hydroxyethyl)pyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQFELCEOPFLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044922 | |

| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 20 deg C; [ChemIDplus] Clear dark brown viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3445-11-2 | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297G099QOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)

This guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into its synthesis, reactivity, spectroscopic profile, and key applications, grounding all claims in authoritative data.

Molecular Identity and Structural Elucidation

This compound, commonly referred to as HEP or HEPP, is a bifunctional organic molecule containing both a hydroxyl group and a lactam (a cyclic amide) within its structure. This unique combination imparts a range of useful properties, making it a valuable intermediate and formulation aid.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Weight | 129.16 g/mol [1][3] |

| InChI | InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2[1][8] |

| InChIKey | WDQFELCEOPFLCZ-UHFFFAOYSA-N[1][8] |

| Canonical SMILES | C1CC(=O)N(C1)CCO[1][2] |

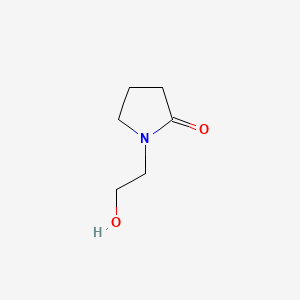

Caption: 2D structure of this compound.

Physicochemical Characteristics

HEP is typically a colorless to yellow, viscous liquid or a low-melting solid, depending on the ambient temperature.[3][9] Its high polarity and hydrogen bonding capability, owing to the hydroxyl and amide groups, result in excellent solubility in water and other polar organic solvents.[3]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White/colorless to yellow/orange powder, lump, or clear liquid | [3] |

| Melting Point | 19-25 °C (66-77 °F) | [3][4][5] |

| Boiling Point | 140-142 °C at 3 mmHg; ~296 °C at 760 mmHg | [4][5] |

| Density | ~1.143 g/mL at 25 °C | [4] |

| Flash Point | >100 °C (>212 °F) | [10] |

| Water Solubility | 1000 g/L at 20 °C (Miscible) | [4] |

| Refractive Index (n20/D) | ~1.496 | [4] |

| logP | -1.02 |[5] |

Synthesis Pathways and Manufacturing Insights

The predominant commercial synthesis of this compound involves the reaction between γ-butyrolactone (GBL) and ethanolamine.[11] This process is valued for its simplicity and efficiency.

Causality behind the Method: This reaction is a nucleophilic acyl substitution. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the GBL lactone. This leads to the opening of the five-membered ring. Subsequent intramolecular cyclization, with the elimination of a water molecule, forms the more stable five-membered pyrrolidinone ring. The process is typically performed at elevated temperatures to drive the dehydration and ensure a high conversion rate.

An alternative, greener approach involves the reductive amidation of succinic acid with ethanolamine over a catalyst, such as carbon-supported ruthenium.[11] This method aligns with the growing demand for bio-based chemical production, as succinic acid can be derived from renewable feedstocks.[11]

Caption: Primary synthesis route for HEP from GBL and ethanolamine.

Spectroscopic Profile for Structural Verification

Characterization and quality control of HEP rely on standard spectroscopic techniques. The data presented here are compiled from public spectral databases and serve as a reference for identity confirmation.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum of HEP is characterized by distinct signals corresponding to the protons on the pyrrolidinone ring and the hydroxyethyl side chain.

Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂- (ring, adjacent to C=O) | ~2.40 | Triplet |

| -CH₂- (ring) | ~2.08 | Multiplet |

| -CH₂- (ring, adjacent to N) | ~3.44 | Triplet |

| N-CH₂- | ~3.51 | Triplet |

| -CH₂-OH | ~3.75 | Triplet |

| -OH | Variable | Singlet (broad) |

Note: Data interpreted from typical values and may vary based on solvent and instrument. Source:[12]

4.2. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

|---|---|---|

| 3400-3300 (broad) | O-H | Stretching |

| 1680-1650 | C=O (Amide) | Stretching |

| 1290 | C-N | Stretching |

| 1050 | C-O | Stretching |

4.3. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) of HEP shows a molecular ion peak and characteristic fragmentation patterns useful for identification.[8]

-

Molecular Ion [M]⁺: m/z = 129

-

Key Fragments: Fragmentation often involves the loss of the hydroxyethyl side chain or parts thereof.

Chemical Reactivity and Applications as a Building Block

The dual functionality of HEP governs its reactivity. It is generally stable under normal conditions but should be stored away from strong oxidizing agents to prevent unwanted reactions.[5][9]

Reactions of the Hydroxyl Group: The primary alcohol group can undergo standard transformations, such as esterification, etherification, and oxidation. A critical industrial reaction is its dehydration to form N-vinyl-2-pyrrolidone (NVP), a key monomer for producing polyvinylpyrrolidone (PVP) and other valuable polymers.[10][15]

Reactions of the Lactam Ring: The amide bond in the pyrrolidinone ring is stable but can be hydrolyzed under harsh acidic or basic conditions, leading to ring-opening.

Use as a Versatile Intermediate: HEP serves as a precursor for a variety of more complex molecules. For example, it can be used to synthesize:

Caption: HEP as a central intermediate in chemical synthesis.

Industrial and Research Applications

The unique properties of HEP make it a valuable component across multiple sectors.

-

Solvent: Its high polarity and low volatility make it an effective solvent in product formulations, including coatings and cleaning agents.[1][3]

-

Pharmaceuticals: It is used as an excipient, solvent, and stabilizer in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3]

-

Cosmetics: In skincare and haircare, it functions as a humectant and moisturizing agent, helping to improve skin texture by retaining moisture.[3]

-

Polymer Science: It serves as a plasticizer to improve the flexibility and durability of polymers and is a critical intermediate in the synthesis of specialty polymers.[3][16]

-

Agrochemicals and Dyes: It is used as an intermediate in the manufacturing of various agrochemicals and dyes.[17]

-

Biotechnology: In laboratory settings, it can be used as a reagent in biochemical assays and as a component in cell culture media.[3]

Safety, Handling, and Storage

7.1. Hazard Classification HEP is considered a hazardous substance. It is classified as irritating to the eyes, respiratory system, and skin.[4][9][10]

-

GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

7.2. Handling Protocols A self-validating system for handling requires strict adherence to safety protocols to minimize exposure.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][18] For situations with a risk of significant inhalation, a suitable respirator (e.g., type ABEK filter) is recommended.[10]

-

Hygiene: Avoid all personal contact.[9] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly with soap and water after handling.[9] Contaminated clothing should be removed immediately.[19]

7.3. Storage Recommendations

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[9][20]

-

Keep away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[5][9]

-

Protect containers from physical damage and inspect regularly for leaks.[9]

7.4. Spill Management

-

Minor Spills: Remove all ignition sources. Absorb the spill with inert material such as sand, earth, or vermiculite. Place the contaminated material in a suitable, labeled container for disposal.[9]

-

Major Spills: Evacuate the area. Ensure adequate ventilation and wear full protective equipment. Contain the spill to prevent entry into drains.[18]

References

-

1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem. (n.d.). Retrieved from [Link]

-

N-(2-Hydroxyethyl)-2-pyrrolidone - ChemBK. (2024-04-09). Retrieved from [Link]

- Use and Manufacturing of 1-(2-Hydroxyethyl)-2-pyrrolidinone. (n.d.). Haz-Map.

-

1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc. (2025-08-25). Retrieved from [Link]

-

N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]

- Process for gamma-butyrolactone production. (n.d.). Google Patents.

- FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. (2015-09-23). Australian Industrial Chemicals Introduction Scheme.

- γ-Butyrolactone - LookChem. (n.d.).

-

γ-Butyrolactone - Wikipedia. (n.d.). Retrieved from [Link]

-

1-(2-Hydroethyl)-2-pyrrolidinone - SpectraBase. (n.d.). Retrieved from [Link]

-

N-(2-Hydroxyethyl)-2-pyrrolidone Mass Spectrum - NIST WebBook. (n.d.). Retrieved from [Link]

-

The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]

- N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (n.d.).

-

N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6 - iChemical. (n.d.). Retrieved from [Link]

-

N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]

-

precursors gamma-butyrolactone gbl: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

1-(2-Hydroxyethyl)pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H. (2019-10-16). Retrieved from [Link]

-

CID 159939819 | C12H22N2O4 - PubChem. (n.d.). Retrieved from [Link]

-

1-(2-Hydroxyethyl)-2-pyrrolidone, 98.9%, 500ml (16oz) - Chemsavers. (n.d.). Retrieved from [Link]

Sources

- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxyethyl)-2-pyrrolidone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]

- 12. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]

- 13. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 14. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) IR Spectrum [chemicalbook.com]

- 15. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. spectrabase.com [spectrabase.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), is a versatile heterocyclic compound that has garnered significant interest across various scientific and industrial domains. Its unique combination of a pyrrolidone ring and a primary alcohol functional group imparts a desirable set of physicochemical properties, including high polarity, water solubility, and a high boiling point.[1] This guide provides a comprehensive technical overview of HEP, focusing on its synthesis, purification, key applications in research and drug development, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively and safely utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to yellow, viscous liquid or a white to reddish-yellow crystalline solid, depending on the ambient temperature.[2][3] Its key chemical and physical properties are summarized in the table below. The presence of both a hydrogen bond acceptor (the carbonyl group and the nitrogen atom) and a hydrogen bond donor (the hydroxyl group) contributes to its high water solubility and boiling point.[4]

| Property | Value | Source(s) |

| CAS Number | 3445-11-2 | [5][6] |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | N-(2-Hydroxyethyl)-2-pyrrolidone, HEP | [4][5] |

| Appearance | Colorless to yellow liquid or white to reddish-yellow crystalline solid | [2][3] |

| Melting Point | 19-21 °C | [4][7] |

| Boiling Point | 295 °C (at 760 mmHg); 140-142 °C (at 3 mmHg) | [4] |

| Density | 1.143 g/mL at 25 °C | [4] |

| Flash Point | 100 °C (closed cup) | [8] |

| Solubility | Soluble in water (1000 g/L at 20 °C) | [4] |

| Refractive Index | n20/D 1.496 | [4][9] |

Synthesis and Purification

Synthesis Pathway

A primary route for the synthesis of this compound involves the reaction of γ-butyrolactone with ethanolamine. This reaction is a nucleophilic acyl substitution where the amine group of ethanolamine attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring. Subsequent intramolecular cyclization via dehydration results in the formation of the N-substituted pyrrolidone.

Caption: HEP as a precursor in chemical synthesis.

Applications in Personal Care and Cosmetics

In the cosmetics and personal care industry, HEP is utilized as a moisturizer and skin conditioner in products like shampoos, skin creams, and cleansers. [10]Its humectant properties help to improve the lubricity and moisture retention of these formulations. [10][11]

Analytical Methods

The purity and identity of this compound can be confirmed using a variety of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of HEP shows characteristic peaks corresponding to the protons on the pyrrolidone ring and the hydroxyethyl side chain. [12]* Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, confirming its identity. [13]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Gas Chromatography (GC): GC is a common method for assessing the purity of HEP and for quantifying it in mixtures.

Safety and Handling

While this compound is considered to have relatively low toxicity, proper safety precautions should always be observed in a laboratory or industrial setting.

Hazard Identification:

-

Eye Irritation: The compound is known to cause eye irritation. [3][14]* Skin Irritation: It may cause skin irritation in some individuals. [5][15]* Respiratory Irritation: Inhalation may cause respiratory irritation. [5][14] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. [8]* Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. [3]It is incompatible with strong oxidizing agents. [3][7]* Spill Response: In case of a spill, absorb the material with an inert substance and dispose of it as chemical waste. [14]

Conclusion

This compound is a multifunctional compound with a broad range of applications, particularly in the fields of chemical synthesis, pharmaceuticals, and materials science. Its favorable physicochemical properties, including high polarity, water solubility, and low volatility, make it a valuable solvent, intermediate, and formulation excipient. A thorough understanding of its synthesis, purification, and safe handling is essential for researchers and professionals seeking to leverage its unique characteristics in their work.

References

-

PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980. Available from: [Link]

-

Unilong Industry Co., Ltd. N-(2-Hydroxyethyl)-2-pyrrolidone CAS 3445-11-2. Available from: [Link]

-

Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Available from: [Link]

-

ChemSrc. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2. Available from: [Link]

-

MALLAK. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Available from: [Link]

-

Australian Government Department of Health. FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. Available from: [Link]

-

DOSS. N-(2-Hydroxyethyl)-2-Pyrrolidone. Available from: [Link]

-

SpectraBase. 1-(2-Hydroethyl)-2-pyrrolidinone. Available from: [Link]

-

Haz-Map. 1-(2-Hydroxyethyl)-2-pyrrolidinone. Available from: [Link]

-

NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link]

-

PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. Available from: [Link]

- Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.

-

NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link]

Sources

- 1. ashland.com [ashland.com]

- 2. products.basf.com [products.basf.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]

- 5. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]

- 8. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. N-(2-Hydroxyethyl)-2-pyrrolidone CAS 3445-11-2 - Chemical Supplier Unilong [unilongindustry.com]

- 11. chemimpex.com [chemimpex.com]

- 12. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]

- 13. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure and Bonding of 1-(2-Hydroxyethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as HEP, is a multifunctional chemical entity of significant interest in pharmaceutical and materials science. Its unique molecular architecture, combining a polar lactam ring with a reactive primary alcohol, dictates a set of physicochemical properties that render it an excellent solvent, a stable excipient in drug formulations, and a versatile synthetic building block.[1] This guide provides a detailed examination of the molecule's structure, the nuances of its intra- and intermolecular bonding, and the direct implications of these features on its chemical behavior and applications. We will explore how its electronic and steric characteristics are leveraged in synthesis and product formulation, offering a foundational understanding for professionals in drug development and chemical research.

Molecular Identity and Nomenclature

To establish a clear frame of reference, it is essential to define the molecule's identity through standardized chemical nomenclature and identifiers.

-

IUPAC Name: this compound[2]

-

Common Synonyms: N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), 2-(2-oxopyrrolidin-1-yl)ethanol

-

CAS Number: 3445-11-2

-

Molecular Formula: C₆H₁₁NO₂[2]

-

Molecular Weight: 129.16 g/mol [2]

-

Canonical SMILES: C1CC(=O)N(C1)CCO

-

InChIKey: WDQFELCEOPFLCZ-UHFFFAOYSA-N[3]

These identifiers are crucial for unambiguous database searching and regulatory documentation.

Unveiling the Molecular Architecture

The structure of this compound is a composite of two key functional components: a five-membered pyrrolidinone ring and a flexible 2-hydroxyethyl side chain attached to the ring's nitrogen atom.

Caption: 2D structure of this compound.

-

The Pyrrolidinone Ring: This is a five-membered saturated lactam (a cyclic amide). The ring structure imparts a degree of rigidity. The non-planar, "envelope" conformation of the five-membered ring is a key feature, influencing how the molecule packs in solid or liquid states. The pyrrolidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.

-

The 2-Hydroxyethyl Side Chain: This flexible chain (-CH₂CH₂OH) introduces a primary alcohol functional group. The rotational freedom around the C-C and C-N single bonds allows this chain to adopt various conformations, which is critical for its interaction with other molecules and its function as a solvent.

A Deep Dive into Chemical Bonding

The molecule's properties and reactivity are a direct consequence of its bonding characteristics, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Bonding and Electronic Effects

The most significant electronic feature of HEP is the amide resonance within the lactam ring. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group.

This resonance has several profound effects:

-

Planarity: It forces the N, C=O, and adjacent carbon atoms into a nearly planar arrangement, influencing the ring's overall conformation.

-

Bond Character: The C-N bond acquires partial double-bond character, making it shorter and stronger than a typical C-N single bond, with restricted rotation. Conversely, the C=O bond gains more single-bond character, making it slightly longer and less reactive than a ketone's carbonyl.

-

Dipole Moment: The resonance creates a significant dipole moment, with the oxygen atom being electron-rich (partial negative charge) and the nitrogen atom being electron-poor (partial positive charge). This inherent polarity is fundamental to its solvent properties.

Intermolecular Forces: The Key to Physical Properties

The potent intermolecular forces are what define HEP's physical state and solvent capabilities.

-

Hydrogen Bonding: This is the dominant intermolecular force.

-

Donor: The hydroxyl (-OH) group on the side chain is a strong hydrogen bond donor.

-

Acceptors: Both the carbonyl oxygen and the hydroxyl oxygen are effective hydrogen bond acceptors.

-

This extensive hydrogen bonding network is directly responsible for:

-

High Boiling Point: Significant energy is required to overcome these strong intermolecular attractions, resulting in a high boiling point (140-142 °C at 3 mmHg).

-

Viscosity: The interconnected web of molecules creates resistance to flow, making it a relatively viscous liquid.

-

Water Solubility: The molecule's ability to donate and accept hydrogen bonds allows it to integrate seamlessly into the hydrogen-bonding network of water, leading to excellent solubility (1000 g/L at 20°C).

Caption: Hydrogen bonding between two HEP molecules.

Physicochemical Properties: A Quantitative Summary

The structural and bonding characteristics manifest as a unique set of physical and chemical properties, summarized below.

| Property | Value | Source |

| Molecular Weight | 129.16 g/mol | PubChem[2] |

| Appearance | Colorless to dark brown viscous liquid | Sigma-Aldrich |

| Melting Point | 19-21 °C | ChemicalBook |

| Boiling Point | 140-142 °C / 3 mmHg | Sigma-Aldrich |

| Density | 1.143 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 100 °C (closed cup) | Sigma-Aldrich |

| Water Solubility | 1000 g/L at 20 °C | ChemicalBook |

| Refractive Index (n20/D) | 1.496 | Sigma-Aldrich |

Synthesis and Reactivity

Representative Synthesis

A prevalent industrial synthesis for this compound involves the reaction between γ-butyrolactone (GBL) and monoethanolamine (MEA) .[4][5] This method is valued for its efficiency and atom economy.

Workflow: GBL + MEA Synthesis

Caption: Synthesis of HEP from GBL and MEA.

Protocol Overview:

-

Ring Opening: Monoethanolamine acts as a nucleophile, attacking the carbonyl carbon of γ-butyrolactone. This opens the lactone ring to form a linear amide intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.[6]

-

Cyclization: Upon heating, the terminal amide undergoes an intramolecular condensation reaction with the ester group. The nitrogen attacks the carbonyl, leading to the formation of the five-membered pyrrolidinone ring and the elimination of a water molecule.[6]

-

Purification: The crude product is typically purified by distillation to remove unreacted starting materials and byproducts.[6]

Chemical Reactivity

The molecule's reactivity is centered around its two primary functional groups:

-

Hydroxyl Group: As a primary alcohol, it can undergo typical alcohol reactions such as esterification, etherification, and oxidation. A key industrial reaction is its vapor-phase dehydration to produce N-vinyl-2-pyrrolidone (NVP), a valuable monomer for polymerization.[4]

-

Lactam Group: The amide bond is relatively stable due to resonance, but it can be hydrolyzed under strong acidic or basic conditions.

Applications in Research and Drug Development

The structure and bonding of HEP directly translate to its utility in several high-value applications.

-

Pharmaceutical Excipient: Its high polarity, hydrogen bonding capability, and low toxicity make it an excellent solvent and stabilizer for active pharmaceutical ingredients (APIs).[1] It can enhance the solubility of poorly soluble drugs, thereby improving bioavailability in formulations.[1]

-

Synthetic Building Block: HEP is a versatile starting material for more complex molecules. The hydroxyl group provides a reactive handle for derivatization, enabling its use in the synthesis of various pharmaceutical compounds and specialty chemicals.

-

Cosmetics and Skincare: Its hydrophilic nature and ability to retain moisture (humectant properties) make it a common ingredient in skincare and haircare products.[1]

-

Polymer Science: It serves as a plasticizer in the production of certain polymers, enhancing their flexibility and durability.[1]

Spectroscopic Validation of Structure

Spectroscopic techniques provide empirical evidence confirming the molecular structure and bonding of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of HEP displays characteristic absorption bands that correspond to its key functional groups.

-

~3400 cm⁻¹ (broad): This strong, broad peak is indicative of the O-H stretching vibration from the hydroxyl group, with the broadening caused by extensive hydrogen bonding.

-

~1680 cm⁻¹ (strong): This sharp, strong absorption is characteristic of the C=O (amide I band) stretching vibration of the five-membered lactam. Its frequency is lower than that of a typical ketone due to the resonance effect.

-

~2850-2950 cm⁻¹: These peaks correspond to the C-H stretching of the aliphatic methylene (-CH₂-) groups in the ring and side chain.

-

~1290 cm⁻¹: This corresponds to the C-N stretching vibration.

Data from the NIST Chemistry WebBook confirms these characteristic spectral features.[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule, confirming the connectivity.

-

~3.75 ppm & ~3.51 ppm: Triplets corresponding to the two methylene groups of the hydroxyethyl side chain (-N-CH₂ -CH₂ -OH).

-

~3.44 ppm: A triplet for the methylene group in the ring adjacent to the nitrogen (-N-CH₂ -).

-

~2.40 ppm: A triplet for the methylene group in the ring adjacent to the carbonyl (-CH₂ -C=O).

-

~2.08 ppm: A multiplet for the central methylene group of the pyrrolidinone ring.

The presence and splitting patterns of these signals are in full agreement with the molecule's established structure.[8]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory system irritation.

-

Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents.[6]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure all ignition sources are removed.

References

-

Shimasaki, Y., et al. (2008). Development of a New Production Process for N-vinyl-2-pyrrolidone. ResearchGate. Retrieved from [Link]

-

N-(2-Hydroxyethyl)-2-pyrrolidone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. (2004). Google Patents.

-

N-(2-Hydroxyethyl)-2-pyrrolidone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. (2019). Green Chemistry (RSC Publishing). DOI:10.1039/C9GC01488H. Retrieved from [Link]

-

1-(2-Hydroxyethyl)-2-pyrrolidone. (n.d.). Chemsrc. Retrieved from [Link]

-

1-(2-Hydroxyethyl)-2-pyrrolidinone. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

- 7. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]

- 8. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]

Core Topic: Solubility of 1-(2-Hydroxyethyl)pyrrolidin-2-one in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-11-2), a versatile solvent and chemical intermediate. We will explore the fundamental molecular principles governing its solubility, present available quantitative and qualitative data, and detail a robust experimental protocol for its determination. This document is intended to serve as a critical resource for researchers in pharmaceutical development, chemical synthesis, and formulation science, enabling informed solvent selection and process optimization.

Introduction: The Molecular Profile of this compound (HEP)

This compound, often referred to as HEPP or HEP, is a hygroscopic, high-boiling point liquid widely utilized for its unique combination of properties.[1] With the chemical formula C₆H₁₁NO₂, it possesses a distinct molecular architecture comprising a five-membered lactam (pyrrolidinone) ring and a primary alcohol functional group attached via an ethyl bridge.[2] This structure imparts a hydrophilic character and strong polar solubility, making it an effective solvent, stabilizer, and humectant in various applications, from pharmaceutical formulations to cosmetics.[1][3]

In drug development, understanding the solubility of an excipient like HEP is paramount. It directly influences the bioavailability of active pharmaceutical ingredients (APIs), the stability of formulations, and the efficiency of synthetic processes.[3] This guide delves into the specifics of its solubility in organic media, providing the theoretical and practical framework necessary for its effective application.

Key Physicochemical Properties:

-

CAS Number: 3445-11-2

-

Molecular Weight: 129.16 g/mol [2]

-

Appearance: Colorless to yellow liquid or solid, depending on ambient temperature.[4][5]

-

Boiling Point: 140-142 °C at 3 mmHg[4]

-

Density: ~1.143 g/mL at 25 °C[4]

Theoretical Underpinnings of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[7][8] The molecular structure of HEP provides several key features that dictate its interaction with organic solvents.

Polarity and Hydrogen Bonding Capability

HEP is a highly polar molecule, a characteristic derived from two primary sources:

-

The Lactam Ring: The amide group within the pyrrolidinone ring contains a carbonyl group (C=O) and a tertiary nitrogen atom. The carbonyl oxygen is a strong hydrogen bond acceptor.

-

The Hydroxyethyl Side Chain: The terminal hydroxyl (-OH) group is a classic polar functional group. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom).

This dual capacity for hydrogen bonding is the dominant factor in its solubility profile. Solvents that can participate in these interactions are excellent candidates for dissolving HEP.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can readily donate and accept hydrogen bonds. Consequently, HEP is expected to be highly miscible with these solvents, forming strong intermolecular hydrogen bonds. Its water solubility is exceptionally high, reported as 1000 g/L at 20°C.[4][9]

-

Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds for donation. They can, however, act as strong hydrogen bond acceptors. HEP can dissolve readily in these solvents through dipole-dipole interactions and by donating a hydrogen bond from its hydroxyl group to the solvent molecule.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are characterized by weak van der Waals forces and cannot participate in hydrogen bonding or strong dipole-dipole interactions. The significant polarity mismatch between HEP and nonpolar solvents results in poor solubility.

The interplay of these forces is visualized in the diagram below.

Caption: Dominant intermolecular forces between HEP and solvent classes.

Solubility Data Summary

| Solvent Class | Solvent Example | Solubility/Miscibility | Principle Interaction | Reference(s) |

| Polar Protic | Water | Very High (1000 g/L at 20°C) | Hydrogen Bonding (Donor & Acceptor) | [4][9] |

| Methanol | Miscible (Expected) | Hydrogen Bonding (Donor & Acceptor) | [7][8] | |

| Ethanol | Miscible (Expected) | Hydrogen Bonding (Donor & Acceptor) | [7][8] | |

| Polar Aprotic | DMSO | Soluble / Miscible (Expected) | H-Bonding (Donor to Solvent) & Dipole-Dipole | [10] |

| Acetone | Soluble / Miscible (Expected) | H-Bonding (Donor to Solvent) & Dipole-Dipole | [7][8] | |

| Acetonitrile | Soluble / Miscible (Expected) | H-Bonding (Donor to Solvent) & Dipole-Dipole | [7] | |

| Nonpolar Aprotic | Toluene | Insoluble / Poorly Soluble (Expected) | Weak van der Waals forces | [7][8] |

| Hexane | Insoluble / Poorly Soluble (Expected) | Weak van der Waals forces | [7][8] | |

| Diethyl Ether | Insoluble / Poorly Soluble (Expected) | Polarity Mismatch | [7][11] |

Note: "Expected" solubility is based on the well-established chemical principle of "like dissolves like" and the molecular structure of HEP.[7][8] Experimental verification is required for precise quantitative values.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise solubility data, a validated experimental method is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound at a given temperature.[12]

Principle

A surplus of the solute (HEP) is agitated in the solvent of interest for a sufficient duration to allow the system to reach equilibrium. At this point, the solution is saturated. The concentration of the dissolved solute in the liquid phase is then measured using a suitable analytical technique.[12]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials (e.g., 20 mL scintillation vials). The amount should be sufficient to ensure a solid/liquid phase remains after equilibration.

-

Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or orbital incubator set to the target temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved material settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).[7]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any fine particulate matter.[7]

-

-

Quantification:

-

Gravimetric Method (for non-volatile solutes in volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of HEP.

-

Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the mass of dissolved HEP.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of HEP of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution and analyze it using the same HPLC method.

-

Determine the concentration of HEP in the saturated solution by interpolating from the calibration curve.[7]

-

-

-

Data Reporting:

-

Calculate the solubility, typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean value along with the standard deviation.

-

The workflow for this protocol is illustrated in the following diagram.

Sources

- 1. ashland.com [ashland.com]

- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3445-11-2 | CAS DataBase [m.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]

- 10. The structure and hydrogen-bond properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)imide and DMSO mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Boiling Point of 1-(2-Hydroxyethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the boiling point of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a crucial physical property for its application in research and development. We will delve into the theoretical underpinnings that govern this characteristic, present established experimental values, and provide a detailed, field-proven protocol for its accurate determination.

Introduction to this compound

This compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone, is a versatile heterocyclic organic compound. Its unique molecular structure, featuring both a hydroxyl group and a lactam (a cyclic amide), imparts a high degree of polarity and the ability to act as a hydrogen bond donor and acceptor. These characteristics make it a valuable solvent, a building block in the synthesis of more complex molecules, and a component in various formulations within the pharmaceutical and chemical industries.

The boiling point is a fundamental physical property that dictates the conditions for purification (distillation), handling, and application of a substance. For a high-boiling point liquid like this compound, an accurate understanding of its boiling behavior at both atmospheric and reduced pressures is paramount for process optimization and safety.

Physicochemical Properties and Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the ambient pressure.

| Property | Value | Pressure | Source(s) |

| Boiling Point | 296.0 ± 13.0 °C | 760 mmHg | [1] |

| Boiling Point | 296 °C | 760 mmHg | [2] |

| Boiling Point | 295 °C | 760 mmHg | [3][4][5] |

| Boiling Point | 140-142 °C | 3 mmHg | [6][7][8] |

| Molecular Weight | 129.16 g/mol | N/A | [3][6][9][10][11] |

| Density | ~1.143 g/mL at 25 °C | N/A | [6][7][8][9] |

Theoretical Framework: Understanding the High Boiling Point

The significantly high boiling point of this compound can be attributed to the strong intermolecular forces present between its molecules.

The Role of Intermolecular Forces

The primary forces at play are:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding, where the hydrogen atom of one molecule is attracted to the highly electronegative oxygen atom of a neighboring molecule. This is a powerful intermolecular force that requires a substantial amount of energy to overcome, thus elevating the boiling point.[3][9]

-

Dipole-Dipole Interactions: The lactam ring contains a polar amide group (C=O and N-C bonds), creating a significant molecular dipole. These permanent dipoles align, resulting in attractive forces between molecules, further contributing to the high boiling point.[12][13][14]

-

London Dispersion Forces: Present in all molecules, these temporary fluctuations in electron density create transient dipoles. While individually weak, they contribute to the overall intermolecular attraction, especially in a molecule of this size.

Caption: Workflow for boiling point determination by the Siwoloboff method.

Detailed Protocol: Micro-Boiling Point Determination (Siwoloboff Method)

This protocol is a self-validating system, where careful observation and procedural adherence ensure accurate and reproducible results.

Materials:

-

Sample of this compound

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 300 °C or higher, calibrated)

-

Heating apparatus (e.g., oil bath, melting point apparatus with a heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath, ensuring that the sample is below the level of the heating medium.

-

Initial Heating and Observation: Begin heating the bath slowly and with continuous stirring to ensure uniform temperature distribution. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Identifying the Boiling Point: As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the tip of the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.

-

Cooling and Final Reading: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the liquid is sucked back into the capillary tube, the vapor pressure inside the capillary is equal to the external pressure. Record the temperature at this exact moment. This is the boiling point of the liquid. [1][15]8. Repeat for Accuracy: For reliable results, allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading. The readings should be in close agreement.

Causality Behind Experimental Choices:

-

Slow Heating: Rapid heating can lead to superheating and an inaccurate, elevated boiling point reading. A slow, controlled heating rate ensures thermal equilibrium between the sample, thermometer, and bath.

-

Stirring: In a liquid bath, stirring is crucial to prevent temperature gradients, ensuring the thermometer reading accurately reflects the sample's temperature.

-

Observation During Cooling: The most accurate boiling point is observed upon cooling because it minimizes the effects of superheating. The point at which the liquid re-enters the capillary represents the true equilibrium between the liquid and vapor phases.

Conclusion

The boiling point of this compound is a key parameter for its effective use in scientific and industrial applications. Its high boiling point is a direct consequence of the strong intermolecular forces, namely hydrogen bonding and dipole-dipole interactions, arising from its unique molecular structure. Accurate determination of this property, through established methods like the Siwoloboff technique, is essential for process control, purification, and ensuring the safe handling of this versatile compound. This guide provides the theoretical and practical framework for a comprehensive understanding and determination of this critical physical property.

References

- Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796.

-

ChemSynthesis. (n.d.). 1-(2-hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]

-

DOSS. (2021). N-(2-Hydroxyethyl)-2-Pyrrolidone. Retrieved from [Link]

-

Carl ROTH. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Boiling Point and Intermolecular Forces. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]

- Das, A., & Banik, B. K. (2020). β-Lactams: Geometry, dipole moment and anticancer activity. Journal of the Indian Chemical Society, 97(11b), 2461-2467.

- Das, A., & Banik, B. K. (2021). Dipole Moment and Anticancer Activity of Beta Lactams. Indian Journal of Pharmaceutical Sciences, 83(5), 1069-1075.

-

Wikipedia. (n.d.). Clausius–Clapeyron relation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Clausius-Clapeyron Equation. Retrieved from [Link]

-

JoVE. (n.d.). Boiling Points. Retrieved from [Link]

-

JoVE. (n.d.). Procedure: Boiling Points. Retrieved from [Link]

-

Carnotcycle. (2013). The Clapeyron and Clausius-Clapeyron equations. Retrieved from [Link]

- ASTM International. (2009).

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

JoVE. (n.d.). Video: Boiling Points - Procedure. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Clausius-Clapeyron Equation. Retrieved from [Link]

-

Cheresources.com Community. (2006). Expression For Boiling Point Prediction. Retrieved from [Link]

-

ResearchGate. (2021). Dipole Moment and Anticancer Activity of Beta Lactams. Retrieved from [Link]

- Puranik, P. G., & Venkata Ramiah, K. (1962). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences-Section A, 56(4), 211-218.

-

ResearchGate. (n.d.). β-lactam geometry used for dipole moment calculation. Retrieved from [Link]

-

Regulations.gov. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link]

-

Save My Exams. (n.d.). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Boiling Point Test. Retrieved from [Link]

- ACS Publications. (1954). The Dipole Moment and Structure of Five- and Six-membered Lactams. Journal of the American Chemical Society, 76(23), 5991-5993.

- ACS Publications. (1996). Hydrogen bonding ability of the amide group. Journal of the American Chemical Society, 118(33), 7689-7693.

- RSC Publishing. (2002). H-bond cooperativity: polarisation effects on secondary amides. Organic & Biomolecular Chemistry, 1(1), 26-28.

- MDPI. (2018). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. Molecules, 23(11), 2949.

-

Reddit. (n.d.). Hydrogen bonding in amides. Retrieved from [Link]

-

Weizmann Institute of Science. (1973). Conformational analysis of substituted pyrrolidones. Retrieved from [Link]

- PubMed Central. (2021).

Sources

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. petrolube.com [petrolube.com]

- 3. Why do compounds having hydrogen bonding have high melting and boiling points [unacademy.com]

- 4. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 5. store.astm.org [store.astm.org]

- 6. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 7. scribd.com [scribd.com]

- 8. chembk.com [chembk.com]

- 9. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 13. indianchemicalsociety.com [indianchemicalsociety.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Video: Boiling Points - Procedure [jove.com]

Introduction to 1-(2-Hydroxyethyl)pyrrolidin-2-one

An In-Depth Technical Guide to the Density of 1-(2-Hydroxyethyl)pyrrolidin-2-one

For professionals in pharmaceutical sciences, cosmetic formulation, and polymer chemistry, a precise understanding of the physical properties of excipients and reagents is paramount. This compound (CAS: 3445-11-2), a versatile heterocyclic compound, is increasingly utilized for its unique solvent and stabilizing properties. This guide provides a detailed examination of its density, a critical parameter for quality control, formulation development, and process engineering.

This compound, also known as HEP, is a hygroscopic, viscous liquid at room temperature.[1][2] Its molecular structure, featuring both a lactam ring and a primary alcohol, imparts a unique polarity and hydrogen bonding capability. This makes it an excellent solvent for a wide range of active pharmaceutical ingredients (APIs) and other chemical substances.[3]

The applications of this compound are diverse and expanding. In the pharmaceutical industry, it serves as a non-volatile solvent and a solubilizing agent in oral and topical drug formulations, enhancing bioavailability.[3] The cosmetic sector utilizes it as a humectant and moisturizer in skincare products.[3] Furthermore, it functions as a plasticizer in the synthesis of polymers and as an intermediate in the manufacturing of specialty chemicals.[1][3] Given these applications, accurate and reproducible measurement of its physical characteristics, such as density, is essential for ensuring product consistency and performance.

Physical Properties and Density Data

The density of a substance is defined as its mass per unit volume.[4] For a liquid like this compound, this property is influenced by temperature. The existing literature provides consistent values for its density, which are summarized in the table below.

| Property | Value | Temperature (°C) | Reference(s) |

| Density | 1.143 g/mL | 25 | [5][6] |

| 1.1435 g/cm³ | 20 | [7] | |

| 1.2 ± 0.1 g/cm³ | Not Specified | [8] | |

| Molecular Formula | C₆H₁₁NO₂ | - | [7][9] |

| Molecular Weight | 129.16 g/mol | - | [7] |

| Melting Point | 19-21 °C | - | [8][10] |

| Boiling Point | 140-142 °C at 3 mmHg | - | [5][9] |

| Appearance | Liquid | Ambient | [7] |

Experimental Determination of Density: The Pycnometer Method

For precise and accurate determination of the density of liquids like this compound, the pycnometer method is a widely accepted and reliable technique.[4][11] A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a very reproducible volume of liquid to be measured.[11] The principle of this method is based on the gravimetric measurement of a precisely known volume of the liquid.

Experimental Workflow Diagram

Caption: Workflow for Density Determination using a Pycnometer.

Step-by-Step Protocol

-

Preparation and Cleaning:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by rinsing with deionized water.

-

Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator. This ensures that no residual mass from cleaning agents or moisture influences the measurements.

-

-

Mass of the Empty Pycnometer:

-

Carefully weigh the clean, dry, and empty pycnometer along with its stopper on an analytical balance. Record this mass as m₁ .

-

-

Calibration with Deionized Water:

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Ensure no air bubbles are trapped.

-

Insert the stopper and allow the excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostated water bath at the same temperature to ensure thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass as m₂ .

-

-

Mass of the Sample:

-

Empty and dry the pycnometer again as in step 1.

-

Fill the pycnometer with this compound.

-

Follow the same procedure as in step 3 for temperature equilibration and drying the exterior.

-

Weigh the pycnometer filled with the sample. Record this mass as m₃ .

-

-

Calculation of Density:

-

The density of water (ρ_water) at the measurement temperature is a known value.

-

The volume of the pycnometer (V) can be calculated using the following formula:

-

V = (m₂ - m₁) / ρ_water

-

-

The density of the this compound sample (ρ_sample) is then calculated as:

-

ρ_sample = (m₃ - m₁) / V

-

-

This self-validating protocol ensures accuracy by first calibrating the precise volume of the pycnometer with a standard of known density (water) before measuring the sample.

Conclusion

The density of this compound is a fundamental physical property that is critical for its various industrial applications. The established value of approximately 1.143 g/mL at standard room temperatures provides a reliable benchmark for quality control and formulation calculations. By employing standardized and precise methods such as pycnometry, researchers and drug development professionals can ensure the consistency and efficacy of their products containing this versatile compound.

References

-

Chemsrc. (2025). 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Density measurement of liquids. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-(2-hydroxyethyl)-2-pyrrolidinone - 3445-11-2, C6H11NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]

-

National Physical Laboratory. (n.d.). Measuring density. Retrieved from [Link]

-

TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Density Measurement: All You Need to Know. Retrieved from [Link]

-

DOSS. (2021). N-(2-Hydroxyethyl)-2-Pyrrolidone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]

-

Chem-Sigma. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone [ 3445-11-2 ]. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]

-

PubChem. (n.d.). CID 159939819 | C12H22N2O4. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone - Hazardous Agents | Haz-Map [haz-map.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calnesis.com [calnesis.com]

- 5. 3445-11-2 | CAS DataBase [m.chemicalbook.com]

- 6. 3445-11-2 N-(2-Hydroxyethyl)-2-pyrrolidone [chemsigma.com]

- 7. echemi.com [echemi.com]

- 8. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]

- 11. mt.com [mt.com]

An In-depth Technical Guide to the Role and Action of 1-(2-Hydroxyethyl)pyrrolidin-2-one

Abstract

1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a versatile chemical compound with significant applications across various scientific and industrial domains. While structurally related to the nootropic racetam family, its primary and scientifically validated "mechanism of action" is not one of direct neuromodulation. Instead, its utility in the pharmaceutical sciences is predominantly as a functional excipient and a key chemical intermediate. This technical guide provides an in-depth exploration of HEP's physicochemical properties, its role in enhancing drug solubility and bioavailability, and its function as a precursor in chemical synthesis. We will also contextualize HEP within the broader class of pyrrolidinone derivatives to delineate its distinct characteristics from its pharmacologically active relatives. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's established functions and potential applications.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a five-membered lactam ring structure.[1] This colorless to pale yellow liquid is characterized by its high boiling point, relatively high viscosity, and excellent solubility in water and other polar solvents.[2] These properties are foundational to its primary applications in various formulations.

| Property | Value | Reference |

| Molecular Formula | C6H11NO2 | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| CAS Number | 3445-11-2 | [3] |

| Density | 1.143 g/mL at 25 °C (lit.) | |

| Boiling Point | 140-142 °C at 3 mmHg (lit.) | |

| Water Solubility | High | [2] |

| Synonyms | N-(2-hydroxyethyl)-2-pyrrolidone, HEP | [3] |

The presence of both a hydroxyl group and a polar lactam ring imparts a hydrophilic character to the molecule, making it an effective humectant and solubilizing agent.[2][4]

Core Mechanism of Action: A Pharmaceutical Excipient

The principal mechanism of action of this compound in a biological context is its function as a pharmaceutical excipient. Excipients are substances formulated alongside the active pharmaceutical ingredient (API) of a medication, included for the purpose of long-term stabilization, bulking up solid formulations, or enhancing the bioavailability of the API.[5][6] The action of HEP in this capacity is primarily physicochemical, influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the partnered API.[6]

Enhancing Solubility and Bioavailability

A significant challenge in drug development is the poor aqueous solubility of many APIs, which can limit their absorption and, consequently, their therapeutic efficacy. This compound is utilized to overcome this limitation by acting as a solubilizing agent and a penetration enhancer.[4][7]

A prime example of this application is in the formation of the diclofenac salt, diclofenac/N-(2-hydroxyethyl)pyrrolidine (DHEP).[8] Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) with low water solubility. By forming a salt with HEP, the resulting compound, DHEP, exhibits significantly increased solubility in both water and 1-octanol.[8] This dual solubility is indicative of the surfactant-like properties of DHEP, which can form micelles above a critical concentration.[8] These properties are crucial for developing more effective topical and transdermal delivery systems for diclofenac.[8]

Role as a Solvent and Stabilizer

In various pharmaceutical formulations, this compound serves as a non-volatile solvent and a stabilizing agent.[4] Its high boiling point and chemical stability make it suitable for formulations that require a stable chemical environment for the API.[2] Its hydrophilic nature can also help to maintain the hydration of a formulation, acting as a humectant.[4]

Context within the Pyrrolidinone Family: A Note on Nootropic Activity

The pyrrolidinone chemical scaffold is present in a class of drugs known as racetams, which are reputed for their nootropic (cognitive-enhancing) effects. [9]The archetypal member of this family is piracetam. While this compound shares the core pyrrolidinone ring, there is a lack of scientific evidence to suggest that it possesses direct nootropic or neuroprotective activity in the same manner as piracetam or other racetams. [9]The mechanisms of action for racetams are not fully elucidated but are thought to involve modulation of neurotransmitter systems and enhancement of neuronal plasticity. [9] It is crucial for researchers to distinguish between the established role of HEP as an excipient and chemical intermediate and the unproven hypothesis of it being a direct-acting nootropic. The structural similarity does not guarantee a functional similarity in a biological system.

Toxicological Profile and Safety Considerations

Toxicological studies on this compound indicate a low level of acute toxicity. The oral LD50 in rats is greater than 6400 mm³/kg. [10]However, it is classified as a skin and eye irritant. [3][10]Prolonged or repeated exposure may cause dermatitis. [11]Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. [10]

| Endpoint | Result | Species | Reference |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | > 6400 mm³/kg bw | Rat | [10] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat | [10] |

| Skin Irritation | Irritant | - | [3][10] |

| Eye Irritation | Serious Irritant | - | [3][10]|

Experimental Protocols

Protocol for Evaluating the Solubilizing Effect of HEP on a Poorly Soluble API

-

Preparation of Stock Solutions: Prepare a stock solution of the poorly soluble API in a suitable organic solvent (e.g., methanol, DMSO). Prepare a stock solution of this compound in deionized water.

-

Solubility Measurement: In a series of vials, add increasing concentrations of the HEP solution. To each vial, add a fixed amount of the API stock solution and evaporate the organic solvent under a stream of nitrogen.

-

Equilibration: Add a fixed volume of deionized water to each vial, cap securely, and place on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow for equilibration.

-

Sample Analysis: After equilibration, centrifuge the samples to pellet any undissolved API. Carefully collect the supernatant and analyze the concentration of the dissolved API using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the dissolved API as a function of the HEP concentration to determine the enhancement of solubility.

Protocol for the Synthesis of 1-Vinylpyrrolidinone from HEP (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add this compound and a suitable dehydration catalyst (e.g., a strong base or a solid acid catalyst).

-

Dehydration Reaction: Heat the reaction mixture under reduced pressure. The water formed during the reaction and the 1-vinylpyrrolidinone product will co-distill.

-

Purification: Collect the distillate. The 1-vinylpyrrolidinone can be purified from the collected mixture by fractional distillation under reduced pressure.

-

Characterization: Confirm the identity and purity of the synthesized 1-vinylpyrrolidinone using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion